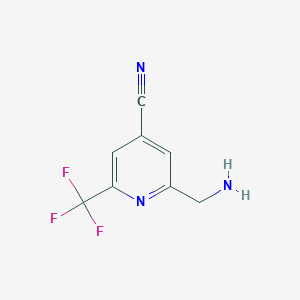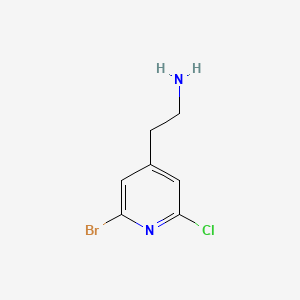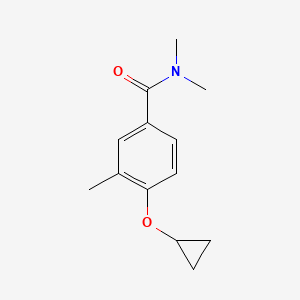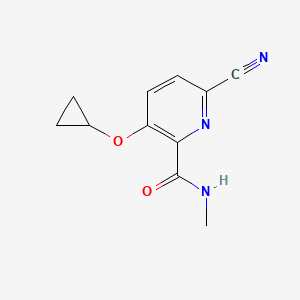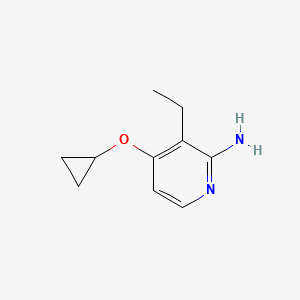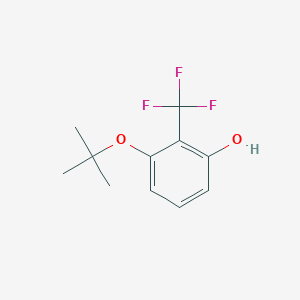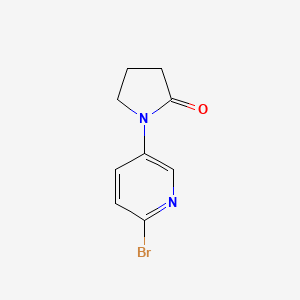
Indazol-4-amine, N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazol-4-amine, N-propyl- is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
Indazol-4-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A basic indazole structure with similar biological activities.
2H-Indazole: Another tautomer of indazole with distinct chemical properties.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position, showing similar biological activities.
Uniqueness
Indazol-4-amine, N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The N-propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-propyl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13) |
Clave InChI |
GZACDCBYUGBIBC-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC=CC2=C1C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


